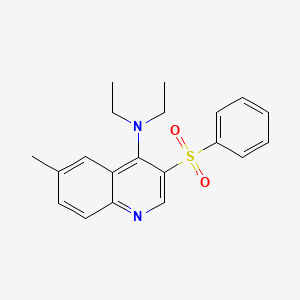

3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Beschreibung

3-(Benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a diethylamine substituent at position 4, and a methyl group at position 5. Quinoline derivatives are widely studied for their biological activities, including anticancer, antibacterial, and enzyme inhibitory effects, making this compound a candidate for further investigation .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-4-22(5-2)20-17-13-15(3)11-12-18(17)21-14-19(20)25(23,24)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVVVVVVCLGBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine.

N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

1.1 Antitumor Properties

Recent studies have highlighted the antitumor activity of quinoline derivatives, including 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine. A notable study demonstrated that similar compounds exhibited significant cytotoxic effects against various human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development as anticancer agents.

1.2 Antibacterial Activity

Quinoline derivatives have also been investigated for their antibacterial properties. The compound's structure suggests it may interact with bacterial enzymes or cellular components, leading to inhibition of growth. Preliminary data indicate promising activity against several Gram-positive and Gram-negative bacteria, although specific studies on 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine are still required to confirm these effects .

Synthetic Methodologies

2.1 Green Synthesis Approaches

The synthesis of 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine can be achieved through environmentally friendly methods. Recent advancements in green chemistry emphasize the use of non-toxic solvents and catalysts to reduce environmental impact. For instance, a study reported a catalyst-free synthesis of structurally related quinoline derivatives using eco-friendly solvents, which could be adapted for synthesizing this compound .

2.2 Reaction Pathways

The compound can be synthesized via several pathways involving the reaction of substituted anilines with appropriate quinoline precursors. The optimization of reaction conditions such as temperature, solvent choice, and reaction time has been crucial in achieving high yields and purity .

Industrial Applications

3.1 Pharmaceutical Intermediates

Due to its biological activity, 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine can serve as an intermediate in the synthesis of pharmaceuticals. Its derivatives may be developed into drugs targeting specific diseases, particularly cancers and bacterial infections .

3.2 Material Science

In addition to biological applications, quinoline derivatives are being explored for their potential use in materials science. Their unique structural properties may allow them to be incorporated into polymers or used as dyes or pigments in various industrial applications .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine | A549 | TBD | Induction of apoptosis |

| Similar Quinoline Derivative | HT29 | TBD | Inhibition of cell proliferation |

| Similar Quinoline Derivative | T24 | TBD | Apoptosis induction |

Table 2: Synthetic Methodologies for Quinoline Derivatives

| Methodology | Solvent Used | Yield (%) | Notes |

|---|---|---|---|

| Catalyst-free synthesis | Eco-friendly solvent | High | Environmentally benign approach |

| Traditional synthesis | Organic solvent | Moderate | Requires optimization |

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of various quinoline derivatives against multiple cancer cell lines using MTT assays. The results indicated that certain structural modifications significantly enhanced cytotoxicity .

Case Study 2: Green Synthesis Development

Research focused on developing a green synthesis route for quinoline derivatives demonstrated that using non-toxic solvents could improve yield while reducing hazardous waste .

Wirkmechanismus

The mechanism of action of 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physicochemical Properties of Comparable Quinoline Derivatives

Analysis of Substituent Impact :

- Position 3 (Sulfonyl Group) : The benzenesulfonyl group in the target compound is shared with , but features a 4-methylbenzenesulfonyl group, enhancing lipophilicity (logP = 5.43 vs. 4.45 in ).

- Position 4 (Amine Group): The diethylamine substituent in the target compound and contrasts with the benzyl group in and phenyl group in . Diethylamine likely increases solubility in nonpolar environments compared to bulkier aryl groups.

- Position 6 (Methyl/Chloro/Methoxy) : The 6-methyl group in the target compound and reduces polarity compared to 6-chloro in or 6-methoxy in , affecting bioavailability and metabolic stability .

Biologische Aktivität

3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine involves several key steps:

- Formation of the Quinoline Core : This is typically achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

- Introduction of the Benzenesulfonyl Group : This is accomplished via a sulfonation reaction using benzenesulfonyl chloride.

- N,N-Diethylation : The final step involves alkylation with diethyl sulfate under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The benzenesulfonyl group can interact with enzyme active sites, leading to inhibition. This suggests potential applications in treating diseases where enzyme activity is dysregulated.

- DNA Intercalation : The quinoline core may intercalate with DNA, disrupting its function and exhibiting anticancer properties.

Antimicrobial Activity

Research indicates that 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. A study highlighted its effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 6.3 μM in specific media .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and renal cancer models. The mechanism behind this activity may involve the inhibition of sirtuins, which are implicated in cancer progression .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The results indicated that compounds similar to 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine could serve as potential leads for developing new anticancer therapies .

- Antimicrobial Evaluation : Another investigation focused on the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. The study reported that the compound exhibited potent activity, suggesting its potential use in treating tuberculosis infections .

Comparative Analysis

To better understand the uniqueness of 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine, it is essential to compare it with similar compounds:

| Compound Type | Biological Activity | Remarks |

|---|---|---|

| Benzenesulfonic Acid Derivatives | Moderate antimicrobial activity | Similar chemical reactivity but less potent |

| Quinoline Derivatives | Antimalarial and anticancer activities | Compounds like chloroquine are well-studied |

| 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine | Strong antimicrobial and anticancer effects | Unique combination of sulfonyl and quinoline core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.